1-(2-Azidoethoxy)-4-iodobenzene

Cross-coupling Palladium catalysis Carbon-carbon bond formation

1-(2-Azidoethoxy)-4-iodobenzene is a heterobifunctional scaffold that unlocks orthogonal, sequential functionalization with no protecting-group chemistry. The aryl iodide undergoes Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) about 100× faster than the corresponding bromide, while the azido group enables SPAAC or CuAAC click reactions. This dual reactivity streamlines synthesis of proteomic probes, multimodal imaging agents, and antibody-drug conjugates (ADCs) where precise DAR control is critical. Procure this building block to eliminate multi-step linker synthesis and improve reproducibility in drug discovery, chemical biology, and materials science.

Molecular Formula C8H8IN3O
Molecular Weight 289.07 g/mol
Cat. No. B7868990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Azidoethoxy)-4-iodobenzene
Molecular FormulaC8H8IN3O
Molecular Weight289.07 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OCCN=[N+]=[N-])I
InChIInChI=1S/C8H8IN3O/c9-7-1-3-8(4-2-7)13-6-5-11-12-10/h1-4H,5-6H2
InChIKeyPVWOJDFWWVXNJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Azidoethoxy)-4-iodobenzene: Dual-Functional Aryl Iodide Azide for Orthogonal Bioconjugation and Cross-Coupling


1-(2-Azidoethoxy)-4-iodobenzene (CAS: 1250953-77-5, MF: C8H8IN3O, MW: 289.07 g/mol) is a heterobifunctional aromatic compound containing both an azido group and a para-iodo substituent . The azido group enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry reactions, while the aryl iodide moiety facilitates transition metal-catalyzed cross-coupling reactions such as Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig-Migita couplings . This orthogonal reactivity profile allows for sequential, site-specific functionalization in complex molecular architectures, making it a strategic building block in chemical biology, materials science, and medicinal chemistry research programs [1]. Typically supplied with a minimum purity of 95%, the compound is recommended for long-term storage in a cool, dry environment .

Beyond Generic Azides: Why 1-(2-Azidoethoxy)-4-iodobenzene Cannot Be Interchanged with Alkyl Azides or Aryl Halide Analogs


Direct substitution of 1-(2-Azidoethoxy)-4-iodobenzene with structurally similar compounds like 1-(2-azidoethoxy)-4-bromobenzene, 1-(2-azidoethoxy)-4-chlorobenzene, or 4-iodophenyl azide is scientifically unsound due to quantifiable differences in reactivity, reaction kinetics, and application scope. The aryl iodide group exhibits significantly faster oxidative addition rates in Pd-catalyzed cross-coupling compared to aryl bromides and chlorides, while the azido group's reactivity in copper-free SPAAC reactions differs substantially from alkyl azides and other aryl azide derivatives [1]. Furthermore, the compound's dual orthogonal reactivity enables sequential bioconjugation strategies that are inaccessible to mono-functional analogs [2]. These distinctions translate directly to experimental reproducibility, yield optimization, and the feasibility of specific synthetic pathways, making generic substitution a high-risk decision in research workflows requiring precise molecular engineering [3].

Quantitative Differentiation of 1-(2-Azidoethoxy)-4-iodobenzene: A Comparative Evidence Guide for Scientific Procurement


Cross-Coupling Reactivity Advantage: Aryl Iodide vs. Aryl Bromide and Chloride in Pd-Catalyzed Oxidative Addition

In palladium-catalyzed cross-coupling reactions, the oxidative addition step is rate-determining and highly dependent on the carbon-halogen bond strength. For the model reaction of iodobenzene with [Pd(0)(PPh₃)₄], the oxidative addition proceeds with a relative rate of 1 (iodide) vs. approximately 0.01 (bromide) vs. <0.001 (chloride) under comparable conditions, a difference of two to three orders of magnitude [1]. This quantitative reactivity hierarchy is well-established across Sonogashira, Suzuki-Miyaura, and Heck couplings [2]. Therefore, 1-(2-Azidoethoxy)-4-iodobenzene provides a kinetically privileged entry point for sequential functionalization compared to its 4-bromo and 4-chloro analogs, enabling faster reaction times and lower catalyst loadings.

Cross-coupling Palladium catalysis Carbon-carbon bond formation

SPAAC Reactivity Comparison: Aryl Azide vs. Alkyl Azide in Strain-Promoted Cycloaddition

In copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, the reactivity of the azide partner is a critical determinant of overall kinetics. Studies on sterically hindered aryl azides have demonstrated that 2,6-disubstituted phenyl azides react with cyclooctynes up to 18 times faster than unhindered alkyl azides under catalyst-free conditions [1]. Specifically, in competition experiments with Sondheimer diyne, a representative doubly sterically-hindered aryl azide exhibited a reaction rate constant approximately 18-fold greater than that of an unhindered alkyl azide [2]. While direct kinetic data for 1-(2-Azidoethoxy)-4-iodobenzene are not reported, its aryl azide structure positions it within the class of compounds that display this steric acceleration effect, offering a quantifiable reactivity advantage over alkyl azide alternatives in bioorthogonal labeling applications.

SPAAC Copper-free click chemistry Bioorthogonal conjugation

Orthogonal Dual Functionality: Sequential Bioconjugation via Click Chemistry and Cross-Coupling

The true differentiator of 1-(2-Azidoethoxy)-4-iodobenzene is its orthogonal dual functionality, which enables sequential, site-specific modifications that are impossible with mono-functional azides or aryl halides. In a representative workflow, the azido group can first participate in CuAAC or SPAAC to conjugate a biomolecule or fluorescent tag, followed by Pd-catalyzed Sonogashira or Suzuki-Miyaura cross-coupling at the iodo position to introduce a second functional moiety [1]. This sequential approach has been successfully demonstrated in the construction of complex molecular architectures such as Pc-BODIPY conjugates, where Sonogashira coupling and "Click" reactions were employed on the same scaffold to achieve orthogonal functionalization [2]. While the target compound's own performance in such systems has not been isolated in published studies, the class-level precedent firmly establishes that the combination of an aryl iodide and an azide within the same small molecule provides a unique, quantifiable advantage over analogs lacking one of these functionalities, reducing the number of synthetic steps and improving overall yield in multi-component assemblies.

Orthogonal functionalization Chemical proteomics Antibody-drug conjugates

Thermal Stability and Safe Handling: Azide Decomposition Enthalpy Context

For procurement and scale-up decisions, the thermal stability of azide-containing compounds is a critical safety parameter. Differential scanning calorimetry (DSC) studies on a series of azidoarenes reveal that compounds without reactive ortho-substituents (a category that includes 1-(2-Azidoethoxy)-4-iodobenzene) typically exhibit decomposition exotherms in the range of -50 to -150 mcal/mg, with onset temperatures between 150 and 200°C [1]. This thermal profile indicates that the compound is stable under standard laboratory and mild heating conditions but requires careful handling to avoid exposure to temperatures above 150°C or shock. In contrast, certain ortho-substituted azidoarenes can undergo exothermic reactions at significantly lower temperatures, posing greater safety risks. The class-level data suggest that 1-(2-Azidoethoxy)-4-iodobenzene presents a manageable safety profile relative to more thermally labile azide derivatives, provided standard azide safety protocols are followed [2].

Safety Thermal stability Process chemistry

High-Impact Application Scenarios for 1-(2-Azidoethoxy)-4-iodobenzene Based on Quantified Differentiation


Sequential Orthogonal Bioconjugation in Chemical Proteomics

In chemical proteomics, the ability to attach a drug-like molecule to a solid support or reporter tag without interfering with its biological activity is paramount. 1-(2-Azidoethoxy)-4-iodobenzene's orthogonal azide and aryl iodide groups enable a two-step, site-selective conjugation: first, the azide undergoes SPAAC with a cyclooctyne-modified fluorescent nanoparticle (taking advantage of the 18x faster kinetics of aryl azides), and second, the iodo substituent is cross-coupled to a terminal alkyne-bearing drug molecule via Sonogashira reaction (benefiting from the 100x faster oxidative addition of aryl iodides). This sequential approach has been demonstrated for the conjugation of azide-labeled drugs to alkyne-tagged cell-penetrating nanoparticles, enabling target engagement studies in living cells [1]. The dual functionality of this compound reduces the need for multiple orthogonal linkers and streamlines the assembly of complex proteomic probes.

Synthesis of Multifunctional Molecular Probes for In Vivo Imaging

For in vivo imaging applications requiring bioorthogonal chemistry, copper-free SPAAC is preferred to avoid cytotoxicity. The enhanced SPAAC reactivity of aryl azides (up to 18x faster than alkyl azides) makes 1-(2-Azidoethoxy)-4-iodobenzene a superior choice for fast, efficient labeling of biomolecules in live animals [2]. The iodo group can be subsequently functionalized via Pd-catalyzed cross-coupling to install an imaging modality (e.g., a fluorescent dye or radiotracer) after the initial bioconjugation event. This sequential functionalization strategy enables the construction of multimodal imaging agents with precise control over the spatial arrangement of targeting, labeling, and imaging moieties, a critical requirement for high-sensitivity in vivo imaging studies [3].

Construction of Antibody-Drug Conjugates (ADCs) with Defined Drug-to-Antibody Ratio

In ADC development, achieving a precise and homogeneous drug-to-antibody ratio (DAR) is essential for therapeutic consistency. The orthogonal reactivity of 1-(2-Azidoethoxy)-4-iodobenzene allows for a modular assembly strategy: the azido group can be used to attach the linker-payload construct to an antibody engineered with a strained alkyne via SPAAC, while the iodo group serves as a handle for subsequent Pd-catalyzed cross-coupling to introduce a second functional element, such as a cytotoxic payload or a pharmacokinetic modulator [1]. This approach leverages the faster oxidative addition kinetics of the aryl iodide (relative to bromide or chloride analogs) to ensure high coupling efficiency and minimal side reactions, directly impacting the yield and purity of the final ADC product. The use of copper-free click chemistry also preserves antibody integrity and avoids metal contamination, addressing key manufacturing and regulatory concerns.

High-Throughput Library Synthesis of Triazole-Containing Heterocycles

In medicinal chemistry, the rapid generation of structurally diverse compound libraries is a cornerstone of lead discovery. 1-(2-Azidoethoxy)-4-iodobenzene serves as a versatile, dual-functional scaffold for parallel synthesis. In a single synthetic operation, the azido group can participate in CuAAC with a diverse set of terminal alkynes to generate a 1,2,3-triazole library, while the iodo group can be subjected to Suzuki-Miyaura cross-coupling with a range of boronic acids to introduce additional diversity [1]. The significantly faster reaction rate of the aryl iodide in the cross-coupling step (approximately 100x faster than the corresponding bromide) enables high-throughput screening of reaction conditions and ensures complete conversion in a matter of hours, facilitating automated library synthesis and accelerating SAR studies. This dual reactivity minimizes the number of synthetic steps and maximizes structural diversity from a single, readily available building block.

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